molecular formula C23H34N2O6 B5097859 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine;oxalic acid

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B5097859
M. Wt: 434.5 g/mol
InChI Key: BWVXBGGOSHUGTO-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with cyclohexenyl and ethoxy-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution reactions: The piperazine ring can be further functionalized by reacting with cyclohexenylmethyl halides and 3-ethoxy-4-methoxybenzyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors.

    Industry: Use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine include other substituted piperazines. These compounds can be compared based on their chemical structure, reactivity, and applications. For example:

    1-(Cyclohexylmethyl)piperazine: Lacks the ethoxy-methoxyphenyl group.

    4-(3-Ethoxy-4-methoxyphenyl)piperazine: Lacks the cyclohexenylmethyl group.

The uniqueness of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2.C2H2O4/c1-3-25-21-15-19(9-10-20(21)24-2)17-23-13-11-22(12-14-23)16-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-5,9-10,15,18H,3,6-8,11-14,16-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVXBGGOSHUGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3CCC=CC3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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